REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[CH2:7][N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)([O-])=O.[H][H]>CCO.[Pd]>[N:8]1([CH2:7][C:6]2[CH:5]=[C:4]([CH:15]=[CH:14][CH:13]=2)[NH2:1])[CH2:12][CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CN2CCCC2)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |